Pyridazine, 3-[3-(trifluoromethyl)phenyl]-
Overview
Description
“Pyridazine, 3-[3-(trifluoromethyl)phenyl]-” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It has been studied for its potential applications in medicinal chemistry and optoelectronics .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed based on the structure of a previous lead compound through an in silico structure-guided optimization approach .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
The [3 + 2] cycloaddition of pyridazinium and phthalazinium ylides to 1,4-naphthoquinone has been reported. The reaction leads either to polycyclic dihydrobenzo [f]pyridazino [6,1-a] isoindole or to dihydrobenzo [5,6]isoindolo [1,2-a]phthalazine .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H7F3N2 and a molar mass of 224.18. It has a predicted density of 1.283±0.06 g/cm3 and a predicted boiling point of 346.2±42.0 °C .Mechanism of Action
While the specific mechanism of action for “Pyridazine, 3-[3-(trifluoromethyl)phenyl]-” is not mentioned in the retrieved papers, it’s worth noting that many pyridazinone derivatives, a category that this compound falls under, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Safety and Hazards
Future Directions
The pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics . Future research could focus on exploring these applications further and optimizing the synthesis process of these compounds .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-16-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPQXYOSZEDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443106 | |
Record name | Pyridazine, 3-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184103-99-9 | |
Record name | Pyridazine, 3-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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